(Z)-3-methyl-7-(3-methylbenzyl)-8-(4-(3-phenylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
(Z)-3-methyl-7-(3-methylbenzyl)-8-(4-(3-phenylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-methyl-7-(3-methylbenzyl)-8-(4-(3-phenylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the methyl, benzyl, and piperazinyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-methyl-7-(3-methylbenzyl)-8-(4-(3-phenylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and catalysts like palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-methyl-7-(3-methylbenzyl)-8-(4-(3-phenylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-3-methyl-7-(3-methylbenzyl)-8-(4-(3-phenylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
(Z)-3-methyl-7-(3-methylbenzyl)-8-(4-(3-phenylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theophylline, this compound may exhibit different pharmacological activities and interactions with molecular targets, making it a valuable subject of study in various fields.
Properties
Molecular Formula |
C27H30N6O2 |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-[4-[(Z)-3-phenylprop-2-enyl]piperazin-1-yl]purine-2,6-dione |
InChI |
InChI=1S/C27H30N6O2/c1-20-8-6-11-22(18-20)19-33-23-24(30(2)27(35)29-25(23)34)28-26(33)32-16-14-31(15-17-32)13-7-12-21-9-4-3-5-10-21/h3-12,18H,13-17,19H2,1-2H3,(H,29,34,35)/b12-7- |
InChI Key |
AQFCBMDPKXJBQQ-GHXNOFRVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)C/C=C\C5=CC=CC=C5)N(C(=O)NC3=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC=CC5=CC=CC=C5)N(C(=O)NC3=O)C |
Origin of Product |
United States |
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